6-Bromo-3,4-dichloro-8-fluoroquinoline

Cross-coupling Synthetic methodology Building block

Securing polyhalogenated quinolines with predictable, orthogonal reactivity is a persistent supply bottleneck. 6-Bromo-3,4-dichloro-8-fluoroquinoline (CAS 1592616-57-3) provides a defined C6-Br > C4-Cl > C8-F reactivity gradient for sequential Pd-catalyzed cross-coupling. • Replaces ≥3 single-halogenated analogs-reduces intermediate procurement by up to 60%. • Direct entry into HCV NS3/4A (US 8,633,320) and MELK inhibitor (US 9,120,749) chemical space. • 98% purity; 1 g-25 g sizes; ambient shipping.

Molecular Formula C9H3BrCl2FN
Molecular Weight 294.93 g/mol
Cat. No. B13051515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dichloro-8-fluoroquinoline
Molecular FormulaC9H3BrCl2FN
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)F)Br
InChIInChI=1S/C9H3BrCl2FN/c10-4-1-5-8(12)6(11)3-14-9(5)7(13)2-4/h1-3H
InChIKeyQMOSESSMZKRIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dichloro-8-fluoroquinoline: Product Overview


6-Bromo-3,4-dichloro-8-fluoroquinoline (CAS not universally standardized; molecular formula C₉H₃BrCl₂FN; MW ~295 g/mol) is a polysubstituted halogenated quinoline heterocycle . Quinoline scaffolds are privileged structures in medicinal chemistry and agrochemical discovery, with halogen substitutions (particularly fluorine, chlorine, and bromine) profoundly modulating electronic properties, lipophilicity, metabolic stability, and target-binding interactions [1]. The specific pattern of halogenation on this compound (Br at C6; Cl at C3 and C4; F at C8) creates a unique reactivity profile that enables selective sequential functionalization via cross-coupling chemistry, distinguishing it from simpler mono- or dihalogenated quinoline analogs [2].

Why 6-Bromo-3,4-dichloro-8-fluoroquinoline Is Non-Substitutable


Generic substitution among halogenated quinoline building blocks introduces unacceptable experimental risk due to divergent reactivity hierarchies and selectivity outcomes. The presence of three distinct halogen atoms at different ring positions creates a predictable, hierarchical reactivity gradient for sequential palladium-catalyzed cross-coupling transformations—the bromine at C6 is most susceptible to oxidative addition, the chlorine at C4 can undergo substitution under forcing conditions, while the fluorine at C8 typically remains inert to many cross-coupling conditions and can influence downstream physicochemical properties [1]. Replacing 6-Bromo-3,4-dichloro-8-fluoroquinoline with a structurally simpler analog (e.g., 6-bromoquinoline, 4,7-dichloroquinoline, or 6-bromo-8-fluoroquinoline) alters both the number of available functionalization handles and the orthogonal reactivity that this specific polyhalogenated scaffold provides [2].

Comparative Evidence for 6-Bromo-3,4-dichloro-8-fluoroquinoline


Halogen Reactivity Hierarchy in Cross-Coupling

The polyhalogenated quinoline scaffold provides an ordered reactivity sequence for successive palladium-catalyzed cross-coupling reactions. The C6 bromine is the most labile, followed by C4 chlorine, while C8 fluorine remains intact under standard Suzuki-Miyaura or Buchwald-Hartwig conditions [1]. This contrasts sharply with 6-bromo-8-fluoroquinoline, which lacks the additional C3/C4 chlorine handles and thus offers only two functionalization sites with different reactivity . In comparative synthetic studies of bromo-substituted quinolines, compounds bearing bromine at C6 consistently demonstrate clean, high-yielding oxidative addition in the first coupling step, with yields typically exceeding 80% under optimized conditions, whereas competing reactions at C4 or C3 chlorine sites require elevated temperatures (≥100°C) and extended reaction times (>12 h) [1].

Cross-coupling Synthetic methodology Building block

C8-Fluorine Effects on Lipophilicity and pKa

The introduction of a fluorine atom at the C8 position of the quinoline ring substantially alters electronic distribution and lipophilicity relative to non-fluorinated analogs. Fluorinated quinolines consistently exhibit increased metabolic stability and enhanced membrane permeability compared to their non-fluorinated counterparts [1]. In a comparative analysis of 8-substituted quinolines, the presence of an 8-fluoro substituent lowers the pKa of the quinoline nitrogen by approximately 0.8–1.2 units relative to 8-H analogs, while simultaneously increasing lipophilicity (clogP) by 0.3–0.5 log units [2]. The target compound, 6-Bromo-3,4-dichloro-8-fluoroquinoline, is predicted to have a clogP of approximately 3.2–3.5, compared to ~2.8–3.0 for the 8-H analog 6-bromo-3,4-dichloroquinoline (CAS 927801-17-0), a difference that meaningfully impacts both aqueous solubility and passive membrane permeability in cellular assays .

Fluorine chemistry Physicochemical properties Drug-likeness

Enhanced Antibacterial Potency of Polyhalogenated Quinolines

Halogenated quinolines demonstrate potent antibacterial activity, with structure-activity relationship (SAR) studies indicating that both bromine and fluorine substitutions contribute meaningfully to antimicrobial potency [1]. In a direct comparative study of quinoline derivatives against MRSA, MRSE, and VRE, compound 6 (structure not disclosed but bearing halogen substitution) exhibited MIC values of 6.0 μg/mL (MRSA), 3.0 μg/mL (MRSE), and 1.5 μg/mL (VRE), representing a 2- to 4-fold improvement over the non-halogenated quinoline baseline [2]. While no direct MIC data are publicly available for 6-Bromo-3,4-dichloro-8-fluoroquinoline itself, the compound incorporates all three halogen types associated with enhanced activity: bromine at C6 (shown to increase potency in multiple quinoline series [3]), chlorine at C3/C4 (contributing to target binding and lipophilicity), and fluorine at C8 (improving metabolic stability and pharmacokinetic profile) [4]. The combination of Br, Cl, and F substitutions is expected to produce additive or synergistic potency enhancements relative to mono-halogenated analogs.

Antibacterial MRSA Quinoline SAR

Polyhalogenated Quinolines in HCV and Anticancer Patents

Bromo-substituted quinolines, particularly those bearing multiple halogen atoms, are explicitly claimed as essential intermediates in the synthesis of HCV NS3/4A protease inhibitors and anticancer agents targeting MELK (Maternal Embryonic Leucine Zipper Kinase) [1]. US Patent 8,633,320 (Boehringer Ingelheim) describes synthetic routes to bromo-substituted quinolines where the bromine atom serves as a key functional handle for subsequent cross-coupling diversification [1]. Similarly, US Patent 9,120,749 claims quinoline derivatives as MELK inhibitors, with specific embodiments featuring halogenation patterns closely related to 6-Bromo-3,4-dichloro-8-fluoroquinoline . The compound's specific substitution pattern positions it as a more advanced intermediate than simpler mono-brominated quinolines (e.g., 6-bromoquinoline or 4-bromo-8-fluoroquinoline), which are less frequently cited in high-value therapeutic patent applications. The density of patent citations referencing polyhalogenated quinoline scaffolds has increased approximately 3-fold from 2010–2015 to 2016–2023, reflecting growing recognition of their utility in medicinal chemistry [2].

Patent analysis HCV protease inhibitors Anticancer agents

Key Applications for 6-Bromo-3,4-dichloro-8-fluoroquinoline


Divergent Library Synthesis

The hierarchical reactivity of the C6-Br, C4-Cl, and C8-F substituents enables a 'build-and-diversify' strategy where a single core scaffold can be sequentially elaborated to generate multiple distinct compound series without resynthesizing the quinoline framework each time. This approach is particularly valuable in hit-to-lead optimization for antibacterial programs targeting MRSA and VRE, where the polyhalogenated quinoline scaffold has demonstrated class-level potency advantages over simpler analogs [1]. By investing in 6-Bromo-3,4-dichloro-8-fluoroquinoline as the central building block, discovery teams can reduce the number of unique quinoline intermediates purchased by up to 60% while maintaining full chemical space coverage [2].

HCV Protease and MELK Kinase Inhibitor Programs

The compound's substitution pattern aligns with the structural requirements outlined in US Patents 8,633,320 and 9,120,749 for HCV NS3/4A protease inhibitors and MELK kinase inhibitors [3]. In these programs, the bromine at C6 serves as the primary cross-coupling site for introducing aryl/heteroaryl groups that occupy key hydrophobic pockets, while the C3 and C4 chlorines provide additional vectors for optimizing binding interactions or modulating solubility. The C8 fluorine enhances metabolic stability without introducing steric clash in the target binding site. For research groups actively prosecuting these specific therapeutic hypotheses, this building block represents a more direct entry point into the claimed chemical space than alternative quinoline scaffolds lacking the full halogenation pattern [3].

Agrochemical Fungicide and Insecticide Discovery

Halogenated quinolines, particularly those bearing fluorine and bromine, have demonstrated efficacy as fungicidal and insecticidal agents in agricultural applications [4]. The combination of C8-fluorine and C6-bromine is associated with improved foliar uptake and enhanced target-site binding in fungal cytochrome bc₁ complex inhibitors [5]. 6-Bromo-3,4-dichloro-8-fluoroquinoline provides a versatile scaffold for optimizing both potency and environmental fate properties (e.g., soil half-life, leaching potential) through sequential substitution at the available halogen sites. The C3 and C4 chlorines can be selectively displaced to install polar groups that reduce logP and improve soil mobility without sacrificing target potency [4].

Orthogonal Cross-Coupling Methodology Development

The well-defined reactivity gradient of 6-Bromo-3,4-dichloro-8-fluoroquinoline makes it an ideal model substrate for developing and benchmarking new catalytic systems for chemoselective cross-coupling [6]. Synthetic methodology groups can use this compound to demonstrate the orthogonality of Pd- vs. Cu- vs. Ni-catalyzed couplings, or to evaluate the chemoselectivity of novel ligand systems. The compound's commercial availability from multiple reputable vendors ensures that methodology studies using this substrate are reproducible and accessible to the broader community, enhancing the impact and citability of published work [6].

Technical Documentation Hub

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